molecular formula C11H15ClO B8029903 1-Chloro-3-methyl-5-(2-methylpropoxy)benzene

1-Chloro-3-methyl-5-(2-methylpropoxy)benzene

Cat. No.: B8029903
M. Wt: 198.69 g/mol
InChI Key: IWDGQZLBHNFZAY-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-5-(2-methylpropoxy)benzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methyl group, and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-methyl-5-(2-methylpropoxy)benzene typically involves the alkylation of 1-chloro-3-methylbenzene with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methyl-5-(2-methylpropoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-3-methyl-5-(2-methylpropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-methyl-5-(2-methylpropoxy)benzene involves its interaction with specific molecular targets. The chlorine atom and the alkyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-methyl-5-(2-methylpropoxy)benzene is unique due to the presence of the 2-methylpropoxy group, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This unique substitution pattern can lead to different biological activities and industrial applications .

Properties

IUPAC Name

1-chloro-3-methyl-5-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-8(2)7-13-11-5-9(3)4-10(12)6-11/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDGQZLBHNFZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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